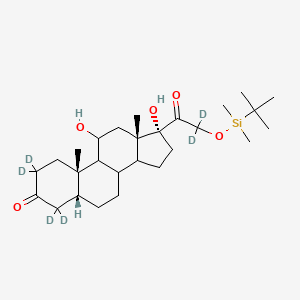
5beta-Dihydrocortisol 21-O-tert-butyldimethylsilyl ether-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto destaca por su estructura única, que incluye un grupo de ácido docosahexaenoico (DHA) unido a un grupo de nicotinamida a través de un enlace disulfuro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del compuesto 5 involucra múltiples pasos, comenzando con la preparación del derivado de ácido docosahexaenoico (DHA). El DHA se convierte primero en su amida correspondiente al reaccionar con etilendiamina. Este intermedio se trata luego con un reactivo que contiene disulfuro para introducir el enlace disulfuro. Finalmente, el grupo nicotinamida se une a través de una reacción de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial del compuesto 5 generalmente implica una síntesis a gran escala utilizando reactores automatizados. El proceso comienza con la extracción de DHA de fuentes naturales como el aceite de pescado. Luego, el DHA se purifica y se somete a los mismos pasos sintéticos descritos anteriormente, pero a mayor escala. El uso de sistemas automatizados asegura la consistencia y la eficiencia en el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto 5 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro en el compuesto 5 se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El enlace disulfuro también se puede reducir para producir los tioles correspondientes.
Sustitución: El grupo nicotinamida puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones suaves para modificar el grupo nicotinamida.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles.
Sustitución: Varios derivados de nicotinamida.
Aplicaciones Científicas De Investigación
El compuesto 5 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en las vías de señalización celular debido a su enlace disulfuro.
Medicina: Se investiga por sus propiedades antiinflamatorias y antioxidantes.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del compuesto 5 implica su interacción con proteínas celulares a través de su enlace disulfuro. Este enlace puede sufrir reacciones redox, lo que lleva a la formación de grupos tiol que pueden interactuar con residuos de cisteína en proteínas. Esta interacción puede modular la actividad de varias enzimas y vías de señalización, contribuyendo a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de nicotinamida: Compuestos con grupos de nicotinamida similares pero con diferentes enlaces.
Derivados de ácido docosahexaenoico: Compuestos con grupos DHA pero con diferentes grupos funcionales.
Singularidad
El compuesto 5 es único debido a su combinación de un grupo DHA y un grupo nicotinamida unidos a través de un enlace disulfuro. Esta estructura le permite participar en reacciones redox e interactuar con proteínas celulares de una manera que es distinta de otros compuestos similares.
Propiedades
Fórmula molecular |
C27H46O5Si |
|---|---|
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
(5R,10S,11S,13S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxy-2,2-dideuterioacetyl]-2,2,4,4-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h17,19-21,23,29,31H,8-16H2,1-7H3/t17-,19?,20?,21+,23?,25+,26+,27+/m1/s1/i10D2,14D2,16D2 |
Clave InChI |
HQYMHUSQVJGGKS-QIVSLLCGSA-N |
SMILES isomérico |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])O[Si](C)(C)C(C)(C)C)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



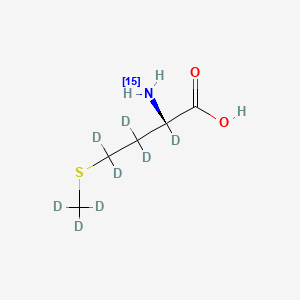
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
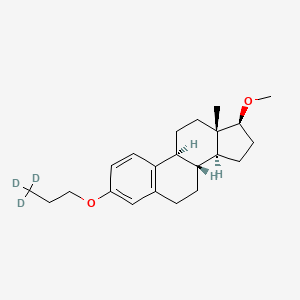

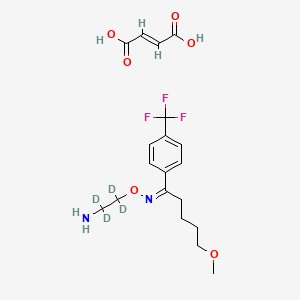
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)

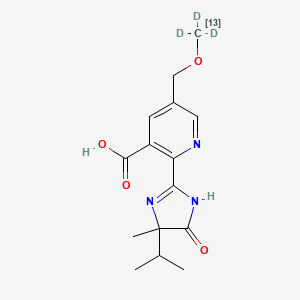
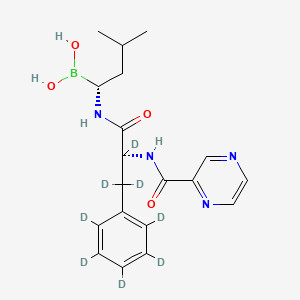

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

